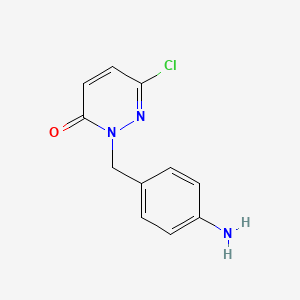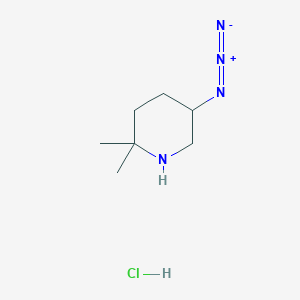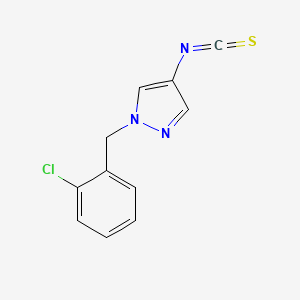
2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of pyridazinone derivatives is in the field of corrosion inhibition. For instance, certain derivatives have been synthesized and evaluated for their efficiency in inhibiting the corrosion of mild steel in acidic environments. These compounds were found to act as mixed inhibitors, affecting both cathodic hydrogen evolution and anodic metal dissolution processes. Electrochemical studies suggest that these derivatives, through their adsorption on the metal surface, significantly increase charge transfer resistance, indicative of their potential as corrosion inhibitors in industrial applications (Kalai et al., 2020).
Antibacterial and Antifungal Activities
Derivatives of pyridazinones have been investigated for their antibacterial and antifungal properties. Research has identified compounds with promising activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. These findings suggest potential applications in the development of new antimicrobial agents (Chavan & Pai, 2007).
Structural and Computational Analysis
Another area of application involves the structural and computational analysis of pyridazinone derivatives to understand their physicochemical properties and potential as therapeutic agents. For example, the synthesis and characterization of specific derivatives, combined with theoretical studies, provide insights into their stability, electronic properties, and interactions with biological targets. These studies facilitate the identification of compounds with desirable pharmacological activities and can inform drug design and development processes (Kalai et al., 2020).
Antioxidant Capacity
Research has also explored the antioxidant capacity of pyridazinone derivatives, particularly their ability to scavenge free radicals. This activity is crucial in various biomedical applications, including the prevention of oxidative stress-related diseases. Studies have examined the mechanisms by which these compounds interact with free radicals, shedding light on their potential therapeutic benefits (Ilyasov et al., 2020).
Lipase and α-Glucosidase Inhibition
Some derivatives have shown significant inhibitory activity against enzymes such as lipase and α-glucosidase, suggesting their potential in the treatment of conditions like obesity and diabetes. These findings highlight the therapeutic potential of pyridazinone derivatives in metabolic disorders (Bekircan et al., 2015).
Propriétés
IUPAC Name |
2-[(4-aminophenyl)methyl]-6-chloropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-10-5-6-11(16)15(14-10)7-8-1-3-9(13)4-2-8/h1-6H,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVMJBNCXUDJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC(=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2834499.png)
![2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride](/img/structure/B2834500.png)
![N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2834502.png)


![4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2834509.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2834510.png)
![2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2834512.png)


![(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2834516.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834519.png)
![1-[(3-Methoxyphenyl)sulfonyl]proline](/img/structure/B2834520.png)
![6-Methyl-1-[1-(tetrahydropyran-4-yl)-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2834521.png)
